5-Oxo-L-prolyl-L-leucyl-L-threonyl-L-phenylalanyl-L-seryl-L-prolyl-L-alpha-aspartyl-L-Tryptophanamide; red-pigment-concentrating (Pandalus borealis) 3-L-threonine-7-L-aspartic acid-chromatophorotropin
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Overview
Description
Hypertrehalosemic Hormone (Phormia Terrae-novae) is a peptide hormone belonging to the adipokinetic hormone/red pigment-concentrating hormone family. It plays a crucial role in carbohydrate metabolism in insects, particularly in the regulation of trehalose levels in the hemolymph. This hormone is involved in various physiological processes such as flight metabolism, reproduction, and diapause in Diptera .
Preparation Methods
The synthesis of Hypertrehalosemic Hormone (Phormia Terrae-novae) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation. Industrial production methods may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity .
Chemical Reactions Analysis
Hypertrehalosemic Hormone (Phormia Terrae-novae) undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and various amino acid analogs.
Scientific Research Applications
Hypertrehalosemic Hormone (Phormia Terrae-novae) has several scientific research applications:
Chemistry: Used in the study of peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in insect physiology, particularly in carbohydrate metabolism and stress response.
Industry: Used in the production of high-quality reference standards for pharmaceutical testing.
Mechanism of Action
The mechanism of action of Hypertrehalosemic Hormone (Phormia Terrae-novae) involves binding to specific receptors on the fat body cells of insects. This binding activates a signaling cascade that stimulates the breakdown of glycogen and gluconeogenesis, leading to the production of trehalose. The trehalose is then transported to the hemolymph, providing an energy source for various physiological processes. The hormone’s action is crucial during periods of high energy demand, such as flight and reproduction .
Comparison with Similar Compounds
Hypertrehalosemic Hormone (Phormia Terrae-novae) is similar to other members of the adipokinetic hormone/red pigment-concentrating hormone family, such as:
Adipokinetic Hormone (AKH): Involved in lipid and carbohydrate metabolism.
Red Pigment-Concentrating Hormone (RPCH): Primarily involved in pigment concentration in crustaceans. The uniqueness of Hypertrehalosemic Hormone (Phormia Terrae-novae) lies in its specific role in regulating trehalose levels in the hemolymph, making it a critical hormone for carbohydrate metabolism in insects.
Properties
Molecular Formula |
C47H62N10O13 |
---|---|
Molecular Weight |
975.1 g/mol |
IUPAC Name |
4-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-1-[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-4-methyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C47H62N10O13/c1-24(2)18-32(52-41(64)30-15-16-37(60)50-30)44(67)56-39(25(3)59)46(69)54-33(19-26-10-5-4-6-11-26)42(65)55-35(23-58)47(70)57-17-9-14-36(57)45(68)53-34(21-38(61)62)43(66)51-31(40(48)63)20-27-22-49-29-13-8-7-12-28(27)29/h4-8,10-13,22,24-25,30-36,39,49,58-59H,9,14-21,23H2,1-3H3,(H2,48,63)(H,50,60)(H,51,66)(H,52,64)(H,53,68)(H,54,69)(H,55,65)(H,56,67)(H,61,62)/t25-,30-,31?,32+,33+,34?,35+,36+,39+/m1/s1 |
InChI Key |
VQOWCJDEBVVPAZ-ZIIPVVKHSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]5CCC(=O)N5)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
Origin of Product |
United States |
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